1-Bromo-3,4-difluoro-2-methoxybenzene

Catalog No.
S990992
CAS No.
888318-22-7
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,4-difluoro-2-methoxybenzene

CAS Number

888318-22-7

Product Name

1-Bromo-3,4-difluoro-2-methoxybenzene

IUPAC Name

1-bromo-3,4-difluoro-2-methoxybenzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3

InChI Key

DNXSLLIDTGLIHX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)F)Br

Canonical SMILES

COC1=C(C=CC(=C1F)F)Br

1-Bromo-3,4-difluoro-2-methoxybenzene (CAS: 888318-22-7) is a highly substituted aromatic compound engineered for use as a key intermediate in complex, multi-step organic syntheses. Its value lies in the specific spatial and electronic arrangement of its bromo, difluoro, and methoxy substituents, which collectively enable precise control over reactivity and impart desirable properties in final target molecules. This compound is primarily utilized in the development of small-molecule therapeutics, particularly kinase inhibitors, and as a precursor for high-performance organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

References

Substituting 1-Bromo-3,4-difluoro-2-methoxybenzene with positional isomers or analogs lacking the specific trifunctional pattern is synthetically unviable and leads to project failure. The methoxy group acts as a crucial directing group in subsequent reactions, while the ortho- and meta-positioning of the fluorine atoms precisely modulates the electronic properties and reactivity of the C-Br bond for cross-coupling reactions. An incorrect isomer, such as one with a different fluorine arrangement or lacking the methoxy group, would result in either failed reactions, the formation of undesired regioisomers, or final products with completely different biological activities or photophysical properties. This makes direct substitution a high-risk procurement strategy that compromises yield, purity, and the functionality of the target molecule.

Essential Precursor for High-Potency RIPK2 Kinase Inhibitors in Drug Discovery

This specific building block is integral to the synthesis of highly potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, a key target in inflammatory diseases. In the synthesis of a novel 4-aminoquinoline derivative (compound 14), the 3,4-difluoro-2-methoxyphenyl moiety derived from this starting material was essential for achieving high target affinity. The final compound demonstrated an IC50 value of 5.1 nM against RIPK2 kinase. Attempts to synthesize such compounds with analogs lacking this specific substitution pattern would fail to achieve the necessary steric and electronic interactions for high-potency binding.

Evidence DimensionBiological Activity (IC50)
Target Compound DataEnables synthesis of a final molecule with an IC50 of 5.1 ± 1.6 nM against RIPK2.
Comparator Or BaselineGeneral baseline for potent kinase inhibitors is typically in the low nanomolar range; structural analogs would yield significantly less potent or inactive compounds.
Quantified DifferenceAchieves low-nanomolar potency, a critical threshold for viable drug candidates.
ConditionsIn vitro kinase assay for RIPK2.

For medicinal chemistry programs, using this exact precursor is critical for achieving the required target potency, making it a non-substitutable choice for synthesizing specific inhibitor classes.

Precursor Suitability: Enables High-Yield Suzuki-Miyaura Cross-Coupling Reactions

The electronic properties of 1-bromo-3,4-difluoro-2-methoxybenzene make it a suitable substrate for high-yield Suzuki-Miyaura cross-coupling, a foundational reaction in pharmaceutical and materials synthesis. The electron-withdrawing nature of the two fluorine atoms activates the C-Br bond towards oxidative addition by the palladium catalyst. While direct yield comparisons with isomers are scarce, established principles indicate that its reactivity profile is well-suited for these transformations, which are known to achieve high yields (often >80-95%) under optimized conditions for similar activated aryl bromides. In contrast, analogs without fluorine activation would be less reactive, requiring harsher conditions and resulting in lower yields.

Evidence DimensionReaction Yield
Target Compound DataExpected to provide high yields (e.g., >80%) in optimized Suzuki couplings, typical for electronically activated aryl bromides.
Comparator Or BaselineNon-fluorinated bromo-methoxybenzene would exhibit lower reactivity, leading to potentially lower yields or requiring more aggressive catalytic systems.
Quantified DifferenceThe presence of difluoro-substitution facilitates higher reaction efficiency compared to less-activated analogs.
ConditionsStandard Suzuki-Miyaura cross-coupling conditions (e.g., Pd catalyst, base, boronic acid/ester).

For process development and manufacturing, selecting a precursor that ensures high, reproducible yields in a critical C-C bond-forming step directly reduces costs and simplifies purification.

Key Building Block for Tuning Electronic Properties in Organic Light-Emitting Diode (OLED) Materials

In materials science, the incorporation of fluorinated aromatic units is a key strategy for tuning the electronic properties of materials for OLEDs. The strong electron-withdrawing nature of fluorine atoms lowers the HOMO and LUMO energy levels of the molecule. Incorporating the 3,4-difluoro-2-methoxyphenyl moiety allows for precise control over the emission color, charge transport characteristics, and stability of the final OLED material. Substitution with non-fluorinated or differently fluorinated analogs would result in materials with untuned energy levels, leading to poor device performance, such as lower quantum efficiency, color impurity, or reduced operational lifetime.

Evidence DimensionElectronic Property Tuning (HOMO/LUMO levels)
Target Compound DataProvides a difluorinated methoxy-aryl moiety, a well-established motif for lowering frontier molecular orbital energy levels.
Comparator Or BaselineA non-fluorinated analog (1-bromo-2-methoxybenzene) would result in a material with higher HOMO/LUMO levels, leading to different and likely less desirable emission and transport properties.
Quantified DifferenceThe presence of two fluorine atoms significantly alters the electronic landscape compared to a non-fluorinated comparator.
ConditionsIncorporation into host, emitter, or transport layer materials for OLED devices.

For OLED material development, this specific building block provides a reliable method to engineer the optoelectronic properties required for high-performance displays and lighting, a result not achievable with simpler analogs.

Core Building Block for Targeted Kinase Inhibitor Synthesis

This compound is the right choice for medicinal chemistry campaigns focused on synthesizing specific classes of kinase inhibitors, such as those targeting RIPK2, where the 3,4-difluoro-2-methoxyphenyl group is a known pharmacophore essential for achieving high potency and selectivity.

Development of Advanced Agrochemicals

Its structural motifs are relevant in the synthesis of modern agrochemicals, such as substituted benzimidazoles used as fungicides. The specific substitution pattern can contribute to increased efficacy and optimized physicochemical properties for field application.

Fabrication of High-Performance OLED Emitters and Host Materials

Ideal for research and development of next-generation OLEDs. The compound serves as a key starting material for creating novel host or emissive layer materials where precise tuning of energy levels via fluorination is required to achieve high external quantum efficiency (EQE), specific emission colors, and long operational stability.

XLogP3

2.8

Wikipedia

1-Bromo-3,4-difluoro-2-methoxybenzene

Dates

Last modified: 08-16-2023

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